molecular formula C21H25N3O3 B2459096 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2,3-dimethoxyphenyl)urea CAS No. 1396684-95-9

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2,3-dimethoxyphenyl)urea

Cat. No.: B2459096
CAS No.: 1396684-95-9
M. Wt: 367.449
InChI Key: BVVRLCIBHUVKNW-UHFFFAOYSA-N
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Description

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2,3-dimethoxyphenyl)urea (CAS 1396684-95-9) is a synthetic urea derivative supplied for research purposes. This compound has a molecular formula of C21H25N3O3 and a molecular weight of 367.4 g/mol . Its structure features a urea linker connected to a 2,3-dimethoxyphenyl group on one end and a but-2-yn-1-yl chain terminated with a benzyl(methyl)amino group on the other . The presence of the alkynyl linker and the tertiary amine group suggests potential for cell membrane permeability, making it a candidate for investigating intracellular targets. The specific 2,3-dimethoxyphenyl moiety is a pharmacophore found in compounds with documented biological activity, indicating that this molecule may be of significant interest in medicinal chemistry and pharmacology research for exploring new signaling pathways. Researchers can utilize this chemical as a key intermediate in organic synthesis or as a lead compound for developing novel therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-(2,3-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-24(16-17-10-5-4-6-11-17)15-8-7-14-22-21(25)23-18-12-9-13-19(26-2)20(18)27-3/h4-6,9-13H,14-16H2,1-3H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVRLCIBHUVKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCNC(=O)NC1=C(C(=CC=C1)OC)OC)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2,3-dimethoxyphenyl)urea is a synthetic organic compound with potential biological activities that make it a subject of interest in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • Urea functional group
  • Alkynyl moiety
  • Aromatic components

Its molecular formula is C20H24N2O3C_{20}H_{24}N_{2}O_{3} with a molecular weight of approximately 356.42 g/mol. The presence of functional groups such as methoxy and benzyl amine contributes to its reactivity and potential biological interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, in vitro tests have shown its effectiveness against various cancer cell lines, including breast and liver cancer models .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Research indicates that it may inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections .
  • Enzyme Inhibition : Mechanistic studies reveal that this compound may act as an enzyme inhibitor, affecting metabolic pathways relevant to cancer and other diseases. Its interaction with specific enzymes could lead to altered biological responses, providing insights into its therapeutic potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Benzyl(methyl)amino Intermediate : This step involves reacting benzyl chloride with methylamine under basic conditions.
  • Alkyne Formation : The but-2-yn-1-yl group is formed through coupling reactions like the Sonogashira coupling.
  • Urea Formation : Finally, the intermediate reacts with an appropriate isocyanate to yield the target compound.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds with variations in their structural features:

Compound NameBiological ActivityNotable Findings
1-(4-(Benzyl(methyl)amino)but-2-en-1-yl)-3-(4-methoxyphenyl)ureaAnticancerExhibited moderate inhibition in breast cancer cell lines
1-(4-(Benzyl(methyl)amino)butanoyl)-3-(2-fluorophenyl)ureaAntimicrobialShowed effectiveness against Gram-positive bacteria
1-(4-(Benzyl(methyl)amino)but-2-yne)-3-(4-hydroxyphenyl)ureaEnzyme InhibitionInhibited specific metabolic enzymes involved in cancer progression

The mechanism by which this compound exerts its biological effects likely involves binding to specific enzymes or receptors. This interaction can lead to:

  • Alteration of enzyme activity
  • Modulation of receptor signaling pathways

These actions are crucial for understanding how this compound can be utilized in therapeutic contexts.

Comparison with Similar Compounds

Table 1: Key Properties of Urea Derivatives

Compound Molecular Weight (g/mol) Key Substituents Purity
Target Compound ~397 (estimated)* 2,3-Dimethoxyphenyl, but-2-yn-1-yl N/A
1-(4-Ethylphenyl)-3-(2-hydroxyphenyl)urea 271 2-Hydroxyphenyl, 4-ethylphenyl 99.7% (HPLC)
1-Benzyl-3-[(4-fluorophenyl)methyl]urea 258.29 4-Fluorophenyl, benzyl 95%

*Estimated based on structural analogy.

Role of Methoxy Substituents in Bioactivity

2,3-Dimethoxyphenyl vs. Other Methoxy Configurations

  • (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one: A chalcone with 31.58% inhibition against Plasmodium falciparum ferredoxin-NADP+ reductase (PfFd-PfFNR). The 2,3-dimethoxy configuration likely facilitates electrostatic interactions via the amino group .
  • MDL100907 : A 5-HT2A antagonist with a 2,3-dimethoxyphenyl group. This substituent is critical for receptor binding, suggesting that the target compound’s 2,3-dimethoxy group may similarly enhance affinity for serotonergic or related targets .
  • Compounds in 4H-pyrido[1,2-a]pyrimidin-4-one class () : Derivatives with 3,4-dimethoxyphenyl groups highlight the importance of methoxy positioning. The 2,3- vs. 3,4-dimethoxy arrangement may alter steric hindrance or π-π stacking in target binding .

Table 2: Methoxy Substituent Effects

Compound/Class Methoxy Position Reported Activity/Interaction Reference
Target Compound 2,3-Dimethoxy Hypothesized electronic modulation
(E)-Chalcone () 2,3-Dimethoxy 31.58% PfFd-PfFNR inhibition
MDL100907 2,3-Dimethoxy 5-HT2A antagonist activity
4H-Pyrido[1,2-a]pyrimidin-4-ones 3,4-Dimethoxy Structural diversity (no activity)

Structural Complexity and Amino Group Contributions

Amino-Alkyne Side Chain vs. Other Substituents

The target compound’s 4-(benzyl(methyl)amino)but-2-yn-1-yl chain introduces a propargylamine motif, which is rare in the referenced urea derivatives. This alkyne group may enhance metabolic stability compared to saturated chains in compounds like PD173074 (a kinase inhibitor with a diethylaminobutylamino group) . The benzyl(methyl)amino substituent could also mimic tertiary amines in GW441756 or GR113808, which participate in cation-π interactions .

Comparison with Nitrogen-Containing Heterocycles

Compounds such as RS100235 (a benzodioxan derivative) and LY344864 (a carbazole-based molecule) demonstrate that nitrogen-containing heterocycles often improve bioavailability.

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